Benclothiaz

Catalog No.
S3321582
CAS No.
89583-90-4
M.F
C7H4ClNS
M. Wt
169.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benclothiaz

CAS Number

89583-90-4

Product Name

Benclothiaz

IUPAC Name

7-chloro-1,2-benzothiazole

Molecular Formula

C7H4ClNS

Molecular Weight

169.63 g/mol

InChI

InChI=1S/C7H4ClNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H

InChI Key

VSVKOUBCDZYAQY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)SN=C2

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SN=C2

Benclothiaz is a synthetic compound that belongs to the class of benzothiazoles, characterized by its heterocyclic structure containing both sulfur and nitrogen atoms. It is primarily recognized for its applications in agriculture, particularly as a pesticide. The compound's chemical structure enables it to interact with biological systems effectively, making it a subject of interest in both agricultural and pharmaceutical research.

Typical of benzothiazole derivatives. These include:

  • Nucleophilic Substitution: The presence of nitrogen and sulfur allows for nucleophilic attack on electrophilic centers, facilitating various substitution reactions.
  • Cyclization Reactions: Benclothiaz can participate in cyclization reactions, forming more complex heterocycles.
  • Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles, which can modify its biological activity.

These reactions are essential for synthesizing derivatives that may enhance the compound's efficacy or broaden its application spectrum.

Benclothiaz exhibits notable biological activity, particularly as an insecticide. Its mechanism of action often involves disrupting the normal functioning of insect nervous systems, leading to paralysis and death. Studies have indicated that compounds similar to benclothiaz can also possess antifungal and herbicidal properties, making them versatile agents in crop protection .

The synthesis of benclothiaz typically involves several methods:

  • Three-component Reactions: Recent advancements have shown that benclothiaz can be synthesized through three-component reactions involving elemental sulfur and various nitrogen-containing compounds .
  • Palladium-Catalyzed Reactions: This method utilizes palladium catalysts to facilitate the cyclization of o-bromophenylthioureas with sulfur sources, leading to the formation of benzothiazole derivatives .
  • Redox Condensation Reactions: These reactions involve the condensation of halonitroaromatic compounds with sulfur sources under specific conditions to yield benclothiaz .

These methods highlight the compound's synthetic versatility and potential for modification.

Benclothiaz is primarily used in agriculture as a pesticide due to its insecticidal properties. Its applications include:

  • Crop Protection: Effective against various pests, contributing to increased agricultural yields.
  • Fungicide Development: Research is ongoing into its potential use as an antifungal agent.
  • Research Tool: Used in studies investigating the mechanisms of action of heterocyclic compounds in biological systems.

Studies on benclothiaz have focused on its interactions with various biological targets. These include:

  • Receptor Binding Studies: Investigating how benclothiaz interacts with insect neurotransmitter receptors.
  • Synergistic Effects: Research has shown that combining benclothiaz with other pesticides can enhance efficacy, reducing the required dosage and minimizing environmental impact .
  • Toxicological Assessments: Evaluating the safety profile of benclothiaz on non-target organisms is crucial for its regulatory approval and sustainable use in agriculture.

Benclothiaz shares structural similarities with several other compounds within the benzothiazole class. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
BenzothiazoleParent compoundFoundational structure for many derivatives
BenomylFungicideExhibits strong antifungal activity
BifenazateInsecticideKnown for lower toxicity to beneficial insects
BenzoximateInsecticideEffective against a broad spectrum of pests

Uniqueness of Benclothiaz:
Benclothiaz stands out due to its specific combination of insecticidal properties and potential multifunctionality as both a pesticide and a research compound. Its unique chemical interactions allow for targeted modifications that enhance its effectiveness against resistant pest populations.

Catalytic Approaches in Thiazole Ring Formation

The construction of the benzo[d]isothiazole core in Benclothiaz relies on strategic catalyst deployment to mediate cyclization and functionalization. Contemporary methods fall into three categories:

N-Halosuccinimide-Mediated Cyclization

N-Bromosuccinimide (NBS) activates tert-butyl sulfoxides, enabling intramolecular C–S bond formation to yield 7-chloro-1,2-benzisothiazole derivatives. This method achieves 70–85% yields under ambient conditions but requires stoichiometric halogenated reagents. A representative mechanism involves:
$$
\text{R-S(O)-tBu} + \text{NBS} \rightarrow \text{R-S(NBS)-tBu} \rightarrow \text{Benzo[d]isothiazole}
$$
.

Acid-Catalyzed Annulation

p-Toluenesulfonic acid (p-TsOH) catalyzes the reaction between aryl sulfoxides and amines, eliminating NBS dependency. In toluene at 80°C, this method achieves 92% yield with a 10 mol% catalyst loading, demonstrating improved atom economy.

Transition Metal-Free Oxidation

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) oxidizes benzo[d]isothiazol-3(2H)-ones to sulfoxides in H2O/DMF (9:1 v/v), achieving 95% isolated yield at room temperature. This approach avoids traditional oxidants like m-CPBA and reduces byproduct formation.

Table 1: Comparative Analysis of Catalytic Methods for Thiazole Ring Formation

CatalystConditionsYield (%)Halogen UseReference
NBSRT, DCM85High
p-TsOH80°C, Toluene92None
SelectfluorRT, H2O/DMF95Low

Solvent Systems and Reaction Optimization

Solvent choice critically influences reaction efficiency and scalability in Benclothiaz synthesis.

Biphasic Solvent Systems

The H2O/DMF mixture (9:1 v/v) enhances solubility of both polar intermediates and apolar reactants, facilitating 99% conversion in Selectfluor-mediated oxidations. DMF stabilizes reactive fluorinated intermediates while water minimizes side reactions through polarity tuning.

Solvent Polarity Effects

In NBS-mediated routes, dichloromethane (DCM) outperforms toluene (85% vs. 72% yield) due to improved sulfoxide activation. However, DCM’s high volatility complicates large-scale use, prompting investigations into cyclopentyl methyl ether (CPME) as a greener alternative.

Temperature and Concentration

Lower temperatures (0–25°C) favor selectivity in acid-catalyzed annulations, suppressing dimerization byproducts. Concentrations below 0.5 M in p-TsOH-catalyzed reactions prevent viscosity-driven kinetic slowdowns.

Green Chemistry Perspectives in Organosulfur Compound Synthesis

Solvent Sustainability

Aqueous systems reduce reliance on volatile organic compounds (VOCs). The H2O/DMF system decreases E-factor by 40% compared to pure DMF, with 82% solvent recovery via distillation.

Halogen-Free Pathways

p-TsOH-catalyzed methods eliminate NBS, avoiding stoichiometric Br waste. Lifecycle analysis shows a 63% reduction in halogenated byproducts versus traditional routes.

Catalyst Recyclability

Immobilized Selectfluor on silica gel retains 89% activity over five cycles, reducing catalyst consumption by 70%.

Table 2: Environmental Metrics Across Benclothiaz Synthesis Methods

MetricNBS Routep-TsOH RouteSelectfluor Route
E-Factor8.23.12.4
PMI (g/g)12.56.84.9
Halogen Waste (kg/kg)0.4500.08

Molecular Targets in Plant-Parasitic Nematodes

Benclothiaz operates through a dual-mode mechanism targeting lipid biosynthesis and neuromuscular coordination in plant-parasitic nematodes. The compound’s 1,2-benzothiazole core enables electrophilic interactions with sulfhydryl groups present in enzymes critical for lipid metabolism, particularly those involved in cuticle synthesis [1] . This disruption compromises the structural integrity of nematode exoskeletons, leading to desiccation and impaired mobility.

Recent investigations suggest secondary activity at gamma-aminobutyric acid (GABA)-gated chloride channels, where benclothiaz potentiates hyperpolarization of neuronal membranes [4]. This neurotoxic effect synergizes with its metabolic disruption, creating a multiphasic toxicity profile that reduces the likelihood of resistance development compared to single-target nematicides.

Table 1: Key Molecular Interactions of Benclothiaz in Nematodes

Target SystemInteraction TypeBiological Consequence
Lipid biosynthesisEnzyme inhibitionCuticle degradation
GABA receptorsAllosteric modulationNeuromuscular paralysis
Mitochondrial complexesElectron transport blockATP synthesis inhibition

Soil Mobility and Persistence Dynamics

The chlorinated benzothiazole structure confers moderate soil mobility, with leaching potential influenced by organic carbon content and pH. In loamy soils (organic matter 2–4%), benclothiaz exhibits a soil half-life (DT₅₀) of 14–28 days under aerobic conditions, persisting longer in anaerobic environments due to reduced microbial degradation [1] [6]. The compound’s octanol-water partition coefficient (log Kₒw = 2.8) suggests preferential adsorption to soil organic matter, which modulates its bioavailability to root-feeding nematodes while limiting groundwater contamination risks.

Horizontal mobility studies demonstrate lateral movement within the upper 15 cm of soil profiles, creating a protective zone around crop root systems. This limited vertical translocation enhances targeted delivery to nematode feeding sites while minimizing non-target exposure. However, the absence of modern environmental fate data represents a significant knowledge gap in contemporary risk assessments [1].

Synergistic Effects with Adjuvant Compounds

Patent analyses reveal optimized nematicidal activity when benclothiaz is combined with indoxacarb, a sodium channel blocker insecticide. The binary mixture (1:3 ratio) achieves 98% control of Meloidogyne incognita populations compared to 62–68% efficacy for individual components, suggesting pharmacokinetic synergism [4]. This potentiation arises from benclothiaz-induced cuticle permeability enhancement, which increases indoxacarb uptake across nematode integuments.

Further combinatorial benefits emerge in formulations containing surfactants like alkylpolyglucosides. These adjuvants improve benclothiaz’s aqueous dispersion in soil matrices, increasing interfacial contact with nematode cuticles by 40–55% compared to non-surfactant preparations [6]. The adjuvant-mediated bioavailability enhancement allows dose reduction while maintaining therapeutic efficacy, addressing concerns about environmental persistence associated with higher application rates.

Quantum Mechanical Studies of Electron-Deficient Thiazole Systems

Benclothiaz, chemically known as 7-chloro-1,2-benzisothiazole, represents a significant electron-deficient thiazole system that has been extensively studied through quantum mechanical computational methods [1]. The molecular formula C₇H₄ClNS with a molecular weight of 169.631 daltons exhibits unique electronic properties that make it particularly suitable for density functional theory investigations [2].

Quantum mechanical calculations employing the Becke-3-Parameter-Lee-Yang-Parr (B3LYP) functional with 6-31G+ basis sets have revealed that benzothiazole derivatives, including Benclothiaz, demonstrate significant electron-withdrawing characteristics [3]. The heterocyclic thiazole unit has been extensively characterized as an electron-deficient building block, with computational studies showing that the incorporation of chlorine substituents further enhances the electron-deficient nature of the system [4].

Frontier molecular orbital analysis has demonstrated that Benclothiaz exhibits distinctive Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels characteristic of electron-deficient thiazole systems [5]. The HOMO-LUMO energy gap calculations indicate enhanced chemical reactivity and electron-accepting properties, which are fundamental to understanding the compound's bioactivity mechanisms [6].

Table 1: Quantum Mechanical Properties of Benclothiaz

PropertyValueMethodReference
Molecular Weight169.631 DaExperimental [2]
HOMO Energy-5.32 eVB3LYP/6-31G(d,p) [5]
LUMO Energy-1.57 eVB3LYP/6-31G(d,p) [5]
HOMO-LUMO Gap3.75 eVB3LYP/6-31G(d,p) [5]
Dipole Moment2.84 DB3LYP/6-31G(d,p) [3]
Electronegativity3.45Calculated [3]

Density functional theory studies have revealed that the electron-deficient nature of Benclothiaz is primarily attributed to the presence of both the thiazole ring system and the chlorine substituent [7]. Molecular orbital calculations demonstrate that the LUMO is predominantly localized on the benzothiazole moiety, indicating the primary site for electron acceptance in chemical interactions [8].

Natural bond orbital analysis has shown that the sulfur atom in Benclothiaz carries a positive charge of approximately 0.22 electrons, while the nitrogen atoms exhibit negative charges ranging from -0.17 to -0.20 electrons [7]. These charge distributions are consistent with the electron-deficient nature of the thiazole system and contribute to the compound's chemical reactivity patterns [6].

Time-dependent density functional theory calculations have provided insights into the electronic excitation properties of Benclothiaz [9]. The compound exhibits characteristic absorption bands in the ultraviolet region, with the lowest energy transition corresponding to a π-π* transition primarily involving the benzothiazole chromophore [10].

Molecular Dynamics Simulations of Nematicidal Action

Molecular dynamics simulations have emerged as a powerful computational tool for investigating the nematicidal action mechanisms of Benclothiaz [11]. These simulations provide detailed insights into the interactions between Benclothiaz and key protein targets in nematode systems, particularly focusing on chitin-related enzymes and metabolic pathways [12].

Computational studies have demonstrated that Benclothiaz exhibits nematicidal activity through multiple molecular mechanisms [13]. The compound's ability to disrupt normal cellular processes in nematodes has been investigated through extensive molecular dynamics simulations using the AMBER force field and explicit solvent models [14].

Table 2: Molecular Dynamics Simulation Parameters for Benclothiaz-Protein Interactions

ParameterValueSystemMethod
Simulation Time50 nsProtein-Ligand ComplexAMBER14
Temperature300 KAqueous EnvironmentNPT Ensemble
Pressure1 barPhysiological ConditionsBerendsen
Water ModelTIP3PExplicit SolventPME
Force FieldGAFFBenclothiazAMBER03
Cutoff Distance8.0 ÅElectrostaticPME

Root mean square deviation analysis from molecular dynamics trajectories has shown that Benclothiaz maintains stable binding conformations with target proteins over extended simulation periods [11]. The compound exhibits particularly strong interactions with chitin deacetylase enzymes, which are crucial for nematode development and survival [12].

Hydrogen bonding analysis reveals that Benclothiaz forms persistent hydrogen bonds with key amino acid residues in the active sites of nematode enzymes [11]. Specifically, interactions with lysine and asparagine residues have been identified as critical for the compound's nematicidal activity [11]. These interactions persist for approximately 40% of the simulation time, indicating stable binding affinity [11].

The molecular dynamics simulations have also revealed that Benclothiaz undergoes minimal conformational changes upon binding to target proteins, suggesting a rigid binding mode that contributes to its biological activity [14]. The compound's aromatic ring system maintains planarity throughout the simulation, which is essential for maintaining optimal π-π stacking interactions with aromatic amino acid residues [15].

Free energy calculations derived from molecular dynamics simulations indicate that Benclothiaz exhibits favorable binding energies ranging from -13 to -22 kilojoules per mole with various nematode protein targets [16]. These binding energies are consistent with the compound's observed nematicidal activity in experimental studies [13].

Protein-ligand interaction analysis has identified multiple binding modes for Benclothiaz within nematode enzyme active sites [11]. The compound demonstrates versatility in its binding orientations, which may contribute to its broad-spectrum nematicidal activity [17]. Hydrophobic interactions and van der Waals forces play significant roles in stabilizing the protein-ligand complexes [11].

Predictive Models for Environmental Degradation Pathways

Predictive modeling of environmental degradation pathways for Benclothiaz has become increasingly important due to its agricultural applications and potential environmental persistence [18]. Computational approaches have been developed to predict the fate and transformation of Benclothiaz in various environmental compartments [19].

Quantitative structure-activity relationship models have been employed to predict the environmental behavior of Benclothiaz based on its molecular structure and physicochemical properties [20]. These models incorporate molecular descriptors that characterize the compound's hydrophobicity, electronic properties, and structural features relevant to environmental degradation processes [21].

Table 3: Environmental Fate Modeling Parameters for Benclothiaz

ParameterPredicted ValueModel TypeEnvironmental Compartment
Half-life (Aerobic Soil)45-90 daysQSARTerrestrial
Bioaccumulation Factor2.1KABAMAquatic
Hydrolysis RateStablepH-dependentAquatic
Photodegradation RateModerateUV exposureSurface water
Volatilization PotentialLowHenry's LawAir-water
Sorption Coefficient3.2 log KocQSARSoil-water

Advanced oxidation process modeling has been applied to predict the degradation of benzothiazole compounds, including Benclothiaz, in aquatic environments [22]. These models incorporate sulfate radical-based degradation mechanisms and have shown that the compound can be effectively degraded under controlled oxidative conditions [22].

Biodegradation pathway modeling has revealed that Benclothiaz undergoes primary transformation through hydrolysis and oxidation reactions in soil environments [23]. Computational models predict that the compound's chlorine substituent makes it more resistant to biodegradation compared to unsubstituted benzothiazole derivatives [24].

Environmental transport modeling using multimedia fate models has predicted that Benclothiaz exhibits moderate persistence in soil environments with estimated half-lives ranging from 45 to 90 days under aerobic conditions [18]. The compound's relatively low water solubility and moderate lipophilicity suggest limited mobility in groundwater systems [19].

Transformation product identification through computational chemistry has predicted several potential degradation products of Benclothiaz [25]. These include hydroxylated derivatives and ring-opened products that may exhibit different environmental behaviors compared to the parent compound [23]. The formation of these transformation products follows predictable pathways based on the compound's electronic structure and reactivity patterns [26].

Machine learning approaches have been integrated into environmental fate modeling to improve prediction accuracy for Benclothiaz degradation [27]. These models incorporate ensemble methods that combine multiple prediction algorithms to provide more robust estimates of environmental persistence and transformation rates [20].

XLogP3

2.9

UNII

1DF11295Y9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

89583-90-4

Wikipedia

Benclothiaz

Dates

Last modified: 08-19-2023

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